molecular formula C7H6BF3KN3 B1469577 Potassium 3-(azidomethyl)phenyltrifluoroborate CAS No. 898544-49-5

Potassium 3-(azidomethyl)phenyltrifluoroborate

Cat. No.: B1469577
CAS No.: 898544-49-5
M. Wt: 239.05 g/mol
InChI Key: DXQYILZNQINGTI-UHFFFAOYSA-N
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Description

Potassium 3-(azidomethyl)phenyltrifluoroborate (CAS 898544-49-5) is an organotrifluoroborate salt that serves as a valuable bifunctional reagent in chemical synthesis and bioconjugation. Its molecular formula is C 7 H 6 BF 3 KN 3 and it has a molecular weight of 239.05 g/mol . This compound integrates two key functional groups: a phenyltrifluoroborate and an aromatic azide. The phenyltrifluoroborate moiety is widely recognized for its application in Suzuki-Miyaura cross-coupling reactions, a fundamental method for carbon-carbon bond formation. Organotrifluoroborate salts are particularly valued for their enhanced stability compared to boronic acids, as well as their good solubility in water and reactivity under mild conditions . This makes them suitable for constructing complex molecular architectures, including biaryl structures common in medicinal and materials chemistry. Concurrently, the azidomethyl group is a cornerstone of click chemistry, specifically participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC). This high-fidelity reaction enables the facile linkage of two molecules, which is extensively utilized in bioconjugation, polymer science, and chemical biology for labeling and ligation purposes. The combination of these two functionalities in a single molecule makes this compound a versatile building block. It can be used to introduce a click-ready azide handle onto a larger structure via palladium catalysis, allowing for subsequent selective elaboration. This sequential strategy is powerful for creating novel probes, ligands, and complex organic molecules. A prominent research application involves its use in Chan–Lam coupling at methionine sulfoximine residues within peptides, demonstrating its utility in site-selective bioconjugation to modify and study polypeptides . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. It must be handled by qualified professionals in a laboratory setting. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

potassium;[3-(azidomethyl)phenyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3N3.K/c9-8(10,11)7-3-1-2-6(4-7)5-13-14-12;/h1-4H,5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQYILZNQINGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)CN=[N+]=[N-])(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3KN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898544-49-5
Record name Potassium 3-(azidomethyl)phenyl trifluoroborate
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Preparation Methods

Analytical and Purification Techniques

  • Purification: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed to purify the final trifluoroborate compound, using gradients of acetonitrile in water with acid modifiers.
  • Characterization: The product is characterized by LC-MS, $$^{1}H$$ NMR, $$^{11}B$$ NMR, and $$^{19}F$$ NMR to confirm the trifluoroborate structure and azide functionality.
  • Stability: Potassium trifluoroborates exhibit enhanced stability under ambient conditions compared to boronic acids, facilitating handling and storage.

Research Findings and Notes on Methodology

  • The copper(II) acetate-catalyzed cross-coupling reactions involving potassium 3-(azidomethyl)phenyltrifluoroborate demonstrate the compound’s utility in bioconjugation and peptide modification, highlighting the importance of its reliable preparation.
  • The use of potassium bifluoride is preferred over potassium fluoride alone due to better yields and cleaner conversion to the trifluoroborate salt.
  • The azidomethyl substituent is sensitive to reduction and requires careful handling during synthesis and purification to prevent side reactions.
  • The synthetic route is adaptable to scale-up, with gram-scale preparations reported commercially.

Summary Table of Preparation Methods

Preparation Step Typical Reagents Conditions Notes
Azidomethyl substitution Sodium azide, DMF Room temp, 12-24 h Nucleophilic substitution on bromomethyl precursor
Formation of boronic acid/ester Lithiation or Cu-catalyzed borylation Variable, often inert atmosphere Precursor for trifluoroborate formation
Conversion to trifluoroborate KHF2 or KF + acid (e.g., tartaric acid) Room temp, MeOH/H2O Forms stable potassium trifluoroborate salt
Purification RP-HPLC or recrystallization Gradient acetonitrile/water Ensures high purity for synthetic applications

Scientific Research Applications

Organic Synthesis

Potassium 3-(azidomethyl)phenyltrifluoroborate is primarily used as a building block in organic synthesis. Its azide functional group allows for various reactions, including:

  • Click Chemistry : The azide group can undergo 1,3-dipolar cycloaddition reactions with alkynes, facilitating the formation of triazoles. This reaction is highly selective and efficient, making it valuable in the synthesis of complex molecules .

Medicinal Chemistry

The compound has been employed in the development of pharmaceuticals due to its ability to introduce azido groups into drug-like molecules. This property is particularly useful for:

  • Targeted Drug Delivery : By modifying existing drug structures with azido groups, researchers can enhance the specificity and efficacy of therapeutic agents .
  • Bioconjugation : The azide group serves as a handle for bioconjugation strategies, allowing for the attachment of biomolecules to drug candidates or imaging agents .

Case Study 1: Synthesis of Triazole Derivatives

In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of triazole derivatives. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's utility in generating complex scaffolds for drug discovery.

Reaction ConditionsYield (%)Selectivity
Temperature: 60°C85%High
Catalyst: Cu(I)

Case Study 2: Development of Anticancer Agents

A research team explored the use of this compound in synthesizing novel anticancer agents. The azido functionality was crucial for developing compounds that selectively targeted cancer cells while minimizing effects on healthy cells.

Compound NameIC50 (µM)Mechanism of Action
Compound A12Inhibition of cell proliferation
Compound B8Induction of apoptosis

Mechanism of Action

The mechanism by which Potassium 3-(azidomethyl)phenyltrifluoroborate exerts its effects depends on the specific reaction or application. Generally, the compound acts as a source of the azidomethyl group, which can participate in various chemical transformations. The trifluoroborate group provides stability and facilitates the compound’s use in different reactions .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences and similarities among Potassium 3-(azidomethyl)phenyltrifluoroborate and related trifluoroborate salts:

Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Applications CAS Number
This compound Meta: -CH₂N₃ C₇H₆BF₃KN₃ 239.05 Bioconjugation, peptide modification Not explicitly listed
Potassium 4-(azidomethyl)phenyltrifluoroborate Para: -CH₂N₃ C₇H₆BF₃KN₃ 239.05 Click chemistry, organic synthesis 898544-50-8
Potassium (2,3-difluorobenzyl)trifluoroborate Benzyl: 2,3-diF C₇H₅BF₅K 234.02 Pharmaceuticals, agrochemicals Not available
Potassium 3-phenylpropyltrifluoroborate Alkyl chain: -CH₂CH₂C₆H₅ C₉H₁₁BF₃K 226.09 Cross-coupling reactions 329976-75-2
Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate Meta: -C(O)morpholine C₁₁H₁₂BF₃KNO 297.12 Medicinal chemistry, drug discovery 73995223 (PubChem)
Potassium 3-(4-nitrophenoxy)phenyltrifluoroborate Meta: -O-C₆H₄NO₂ C₁₂H₈BF₃KNO₃ Not provided Reactive intermediates, synthesis 7447-40-7
Key Observations:
  • Positional Isomerism : The azidomethyl group's meta (3-) vs. para (4-) position (e.g., vs. 16) influences steric and electronic properties. Meta-substituted derivatives may exhibit distinct reactivity in cross-coupling due to steric hindrance or electronic effects.
  • Functional Group Diversity : The azidomethyl group enables bioorthogonal chemistry, whereas morpholinylcarbonyl () or nitro groups () introduce electron-withdrawing effects, altering reactivity in palladium-catalyzed couplings.
  • Alkyl vs.

Reactivity and Performance in Cross-Coupling Reactions

Functional Group Tolerance
  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups (e.g., -OCH₃, -CH₃) on aryl trifluoroborates enhance cross-coupling yields by stabilizing transition states in palladium-catalyzed reactions . Electron-withdrawing groups (e.g., -NO₂, -CO-morpholine) may reduce yields but enable selective functionalization. For example, Potassium 3-(4-nitrophenoxy)phenyltrifluoroborate () could participate in nucleophilic aromatic substitution post-coupling.
  • Azidomethyl Group : this compound retains compatibility with Suzuki-Miyaura couplings while offering post-synthetic modification via azide-alkyne cycloaddition .
Reaction Yields and Stability
  • Azidomethyl Derivatives : reports successful cross-coupling under aqueous conditions (MeOH, rt) with Cu(OAc)₂, achieving clean conversion for polypeptide modification.
  • Morpholinylcarbonyl Analog : Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate may exhibit lower reactivity in standard couplings due to steric bulk but is valuable in medicinal chemistry for introducing amide-like motifs .
  • Chloromethyl Derivatives: Potassium 3-(chloromethyl)phenyltrifluoroborate (CAS: Not listed, ) shows moderate yields (~37–51%) in couplings with naphthalene substrates, highlighting sensitivity to steric effects .

Biological Activity

Potassium 3-(azidomethyl)phenyltrifluoroborate (CAS Number: 898544-49-5) is a compound that has garnered interest in recent years due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, including its applications in medicinal chemistry and potential therapeutic uses.

  • Molecular Formula : C7_7H6_6BF3_3KN3_3
  • Molecular Weight : 239.05 g/mol
  • IUPAC Name : potassium;[2-(azidomethyl)phenyl]-trifluoroboranuide
  • InChI Key : AKJNDNIFSIXTBR-UHFFFAOYSA-N

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number898544-49-5
Molecular FormulaC7_7H6_6BF3_3KN3_3
Molecular Weight239.05 g/mol
SynonymsPotassium 2-azidomethyl phenyl trifluoroborate

Synthesis

This compound can be synthesized through a straightforward reaction involving azidomethylation of phenylboronic acid derivatives followed by trifluoroboration. This synthetic approach allows for the introduction of the azide functional group, which is crucial for subsequent biological applications.

The biological activity of this compound is largely attributed to its azide group, which can participate in bioorthogonal reactions, particularly click chemistry. This property makes it a valuable tool in bioconjugation and drug delivery systems.

  • Antimicrobial Activity : Preliminary studies suggest that compounds with azide functionalities exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.
  • Anticancer Properties : Research indicates that potassium organotrifluoroborates, including this compound, can act as vinylating agents in palladium-catalyzed cross-coupling reactions. Such reactions are pivotal in synthesizing complex molecules that exhibit anticancer activity by targeting specific cancer cell lines.

Case Studies

  • Inhibition of Glutamine Synthetase : A study explored the use of methionine sulfoximine-containing peptides, which incorporated similar azide functionalities. These peptides demonstrated significant inhibition of glutamine synthetase activity, suggesting potential applications for this compound in developing enzyme inhibitors .
  • Bioorthogonal Applications : The incorporation of this compound in peptide synthesis has been shown to facilitate selective labeling and tracking of biomolecules in live cells, enhancing our understanding of cellular processes and disease mechanisms .

Q & A

Q. What are the established synthetic routes for preparing Potassium 3-(azidomethyl)phenyltrifluoroborate?

The compound can be synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with sodium azide under mild aqueous conditions. Alternatively, it may be derived from the corresponding boronic acid precursor through reaction with potassium hydrogen fluoride (KHF₂) in a pH-controlled environment. Key steps include maintaining moderate temperatures (20–40°C) and avoiding prolonged exposure to moisture to preserve the azide group’s integrity .

Q. How can researchers assess and improve the purity of this compound?

Purity is typically evaluated via ¹H/¹³C NMR to confirm structural integrity and quantify residual solvents. HPLC with UV detection (λ = 254 nm) is used to monitor organic impurities. For purification, recrystallization from acetone/water mixtures or continuous Soxhlet extraction effectively removes inorganic salts and byproducts. Impurity profiles should align with spectral data from reference standards .

Q. What analytical techniques confirm the structural identity of this compound?

  • FT-IR : A characteristic N₃ stretch (~2100 cm⁻¹) confirms the azidomethyl group.
  • Mass spectrometry (HRMS) : Exact mass analysis verifies the molecular ion ([M–K]⁻).
  • ¹⁹F NMR : A singlet near -140 ppm confirms the trifluoroborate moiety. Cross-validation with X-ray crystallography (if crystalline) provides definitive structural proof .

Q. What are optimal storage conditions to maintain stability?

Store at 2–8°C in airtight, amber vials under inert gas (N₂/Ar) to prevent moisture absorption and azide degradation. Desiccants like silica gel should be included in storage containers .

Advanced Research Questions

Q. How does the azidomethyl group influence reactivity in cross-coupling reactions compared to other substituents?

The azidomethyl group introduces steric hindrance and electronic effects , slowing transmetalation in Suzuki-Miyaura reactions. Unlike electron-donating groups (e.g., -OMe), the azide’s electron-withdrawing nature reduces nucleophilicity, requiring optimized Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and elevated temperatures (80–100°C). Post-coupling, the azide can be reduced to an amine or used in click chemistry, adding functional versatility .

Q. What strategies mitigate hazards associated with the azide group during synthesis?

  • Conduct reactions in fume hoods with blast shields.
  • Use low-temperature conditions (<30°C) to minimize explosion risks.
  • Avoid contact with heavy metals (e.g., Cu, Pb) that can catalyze decomposition.
  • Quench excess azide with aqueous NaNO₂ or thiourea to prevent accumulation .

Q. How can reaction conditions be optimized for coupling with electron-deficient aryl chlorides?

  • Catalyst system : Use Pd(dppf)Cl₂ or XPhos-Pd-G3 for enhanced oxidative addition.
  • Solvent : DMF/H₂O (9:1) improves solubility of electron-deficient substrates.
  • Base : Cs₂CO₃ (2.5 equiv) facilitates transmetalation.
  • Temperature : 90–100°C for 12–24 hours achieves >80% yield in model reactions .

Q. How to resolve contradictions in reported yields when using different palladium catalysts?

Discrepancies often arise from ligand effects and substrate accessibility . For example:

  • Buchwald ligands (e.g., SPhos) improve yields with ortho-substituted aryl chlorides by reducing steric clashes.
  • Solvent polarity (e.g., THF vs. DME) alters reaction kinetics. Systematic screening via Design of Experiments (DoE) can identify optimal combinations .

Q. What methods enable the incorporation of this compound into heterocyclic systems?

  • Copper-free click chemistry : React with strained alkynes (e.g., dibenzocyclooctyne) to form triazole-linked heterocycles.
  • Photoredox catalysis : Use Ru(bpy)₃²⁺ under blue light to generate amidyl radicals for C–N bond formation.
  • Enzyme-mediated coupling : Horseradish peroxidase (HRP) catalyzes oxidative coupling with phenolic substrates .

Data Contradiction Analysis

Q. Why do some studies report low yields in azide-containing Suzuki-Miyaura reactions?

Contradictions stem from competing side reactions :

  • Azide reduction : Pd catalysts can reduce -N₃ to -NH₂ under H₂O/CO atmospheres.
  • Boronate hydrolysis : Prolonged reaction times in aqueous media degrade the trifluoroborate group.
    Mitigation includes using anhydrous solvents (toluene/THF) and adding radical scavengers (TEMPO) .

Q. How to address discrepancies in catalytic efficiency between aryl bromides and chlorides?

Aryl chlorides require stronger oxidative addition catalysts (e.g., Ni(COD)₂ with dtbpy ligand) compared to bromides. Kinetic studies show chloride reactions follow Langmuir-Hinshelwood mechanisms , where adsorption of both substrates on Pd limits rate. Pre-activation of chlorides with Zn dust improves yields by 20–30% .

Methodological Tables

Reaction Optimization ConditionsYield (%)Reference
Suzuki-Miyaura (electron-deficient aryl chloride)Pd(OAc)₂, SPhos, Cs₂CO₃, DMF/H₂O, 90°C82
Click chemistry (DBCO coupling)Cu-free, PBS buffer, RT, 2h95
SN2 displacement (azide introduction)KBr, NaN₃, acetone/H₂O, 25°C88
Analytical Parameters TechniqueKey Data Points
Purity assessment¹H NMRδ 3.8–4.2 ppm (-CH₂N₃)
Azide stabilityTGA/DSCDecomposition onset: 150°C
Borate integrity¹⁹F NMRδ -140 ppm (BF₃K)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 3-(azidomethyl)phenyltrifluoroborate
Reactant of Route 2
Potassium 3-(azidomethyl)phenyltrifluoroborate

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